molecular formula C5H8O2 B036468 3-Pentenoic acid CAS No. 1617-32-9

3-Pentenoic acid

Cat. No. B036468
CAS RN: 1617-32-9
M. Wt: 100.12 g/mol
InChI Key: UIUWNILCHFBLEQ-NSCUHMNNSA-N
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Description

3-Pentenoic acid is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond . It is technically a mono-unsaturated fatty acid, although it is rare or unknown in biological lipids . The empirical formula of 3-Pentenoic acid is C5H8O2 .


Molecular Structure Analysis

The molecular formula of 3-Pentenoic acid is C5H8O2 . It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da .


Physical And Chemical Properties Analysis

3-Pentenoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 192.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 47.2±6.0 kJ/mol and a flash point of 89.5±13.9 °C . The index of refraction is 1.453 .

Safety and Hazards

3-Pentenoic acid is considered hazardous. It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is also harmful if swallowed or inhaled .

Mechanism of Action

Target of Action

3-Pentenoic acid is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It’s worth noting that similar compounds have been found to interact with enzymes involved in amino acid and protein biosynthesis .

Pharmacokinetics

Its metabolism and excretion would likely involve standard processes for handling carboxylic acids .

Action Environment

The action, efficacy, and stability of 3-Pentenoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its interaction with targets. Additionally, its stability could be influenced by temperature and other environmental conditions .

properties

IUPAC Name

(E)-pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUWNILCHFBLEQ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902436
Record name NoName_1679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1617-32-9, 5204-64-8
Record name (3E)-3-Pentenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Pent-3-en-1-oic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-pent-3-en-1-oic acid
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Record name 3-Pentenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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